6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This compound features an imidazo[1,2-b]pyrazole core, which is prevalent in various biologically active molecules, making it a significant target for synthesis and pharmacological exploration. Its applications extend to therapeutic agents against diseases such as cancer and infections, as well as in biological research.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where detailed information regarding its synthesis, properties, and applications can be found. The IUPAC name for this compound is 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and it is associated with the CAS number 2098057-04-4. It belongs to the class of imidazole derivatives and is characterized by its heterocyclic structure.
The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves several key steps:
The molecular structure of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be represented by its chemical formula . Key molecular data includes:
CN1C=CN2C1=C(C(=N2)C3CCC3)CN
DBCCJVUVYHPIFN-UHFFFAOYSA-N
The structure features a cyclobutyl group attached to the imidazo[1,2-b]pyrazole ring system, which contributes to its unique properties.
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several biochemical interactions:
Further studies are required to elucidate the precise mechanisms involved in its biological activity.
Relevant chemical properties include:
Further studies are required to fully characterize its physical state under different environmental conditions (temperature, pressure).
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: